

# Application Notes and Protocols for Studying CBP/p300 Function Using JET-209

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**JET-209** is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300. These proteins are critical regulators of gene expression and are implicated in various diseases, including cancer. **JET-209** functions by simultaneously binding to CBP/p300 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CBP/p300. These application notes provide a comprehensive guide for utilizing **JET-209** as a chemical probe to investigate the biological functions of CBP/p300.

# Data Presentation In Vitro Degradation and Antiproliferative Activity of JET209

The following tables summarize the degradation potency and antiproliferative effects of **JET-209** in various cancer cell lines.

Table 1: Degradation Potency (DC50) of **JET-209** in RS4;11 Leukemia Cells[1][2][3][4]



| Target Protein | DC50 (nM) | Maximum<br>Degradation<br>(Dmax) | Treatment Time<br>(hours) |
|----------------|-----------|----------------------------------|---------------------------|
| СВР            | 0.05      | >95%                             | 4                         |
| p300           | 0.2       | >95%                             | 4                         |

Table 2: Antiproliferative Activity (IC50) of **JET-209** in Acute Leukemia Cell Lines[2]

| Cell Line | IC50 (nM) |
|-----------|-----------|
| MV4;11    | 0.04      |
| RS4;11    | 0.1       |
| HL-60     | 0.54      |
| MOLM-13   | 2.3       |

## **Signaling Pathway and Mechanism of Action**

**JET-209** is a heterobifunctional molecule that consists of a ligand for CBP/p300, a linker, and a ligand for an E3 ubiquitin ligase (CRBN)[2]. By inducing the proximity of CBP/p300 to the E3 ligase, **JET-209** triggers the transfer of ubiquitin to CBP/p300, marking it for degradation by the 26S proteasome. The degradation of CBP/p300 leads to the downregulation of target genes, such as MYC and MYB, which are crucial for cancer cell proliferation and survival[2].





Click to download full resolution via product page

Caption: Mechanism of action of JET-209.

## **Experimental Protocols**

The following protocols provide detailed methodologies for key experiments to study the function of **JET-209**.

## **Experimental Workflow Overview**





Click to download full resolution via product page

Caption: Experimental workflow for **JET-209** characterization.



## Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the CBP/p300-**JET-209**-CRBN ternary complex in a biochemical setting.

#### Materials:

- Recombinant human CBP or p300 protein (tagged, e.g., with GST)
- Recombinant human CRBN/DDB1 protein complex (tagged, e.g., with His)
- JET-209
- TR-FRET donor antibody (e.g., anti-GST-Europium)
- TR-FRET acceptor antibody (e.g., anti-His-APC)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume white plates
- TR-FRET plate reader

#### Procedure:

- Prepare a serial dilution of JET-209 in assay buffer.
- In a 384-well plate, add the following components in order:
  - JET-209 or vehicle (DMSO)
  - Recombinant CBP or p300 protein
  - Recombinant CRBN/DDB1 complex
- Incubate the plate at room temperature for 60 minutes with gentle shaking.



- Add the TR-FRET donor and acceptor antibodies to each well.
- Incubate the plate at room temperature for 60 minutes in the dark.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
- Calculate the TR-FRET ratio (665 nm / 615 nm) and plot the values against the **JET-209** concentration to determine the EC50 for ternary complex formation.

# Protocol 2: AlphaLISA Assay for Quantifying CBP/p300 Degradation

Objective: To quantify the degradation of endogenous CBP or p300 in cell lysates.

#### Materials:

- Cells of interest (e.g., RS4;11)
- JET-209
- Cell lysis buffer (e.g., AlphaLISA Lysis Buffer)
- AlphaLISA Acceptor beads conjugated to an anti-CBP or anti-p300 antibody
- · Streptavidin-coated Donor beads
- Biotinylated anti-CBP or anti-p300 antibody (recognizing a different epitope than the Acceptor bead antibody)
- 384-well white OptiPlates
- AlphaLISA-compatible plate reader

#### Procedure:

Seed cells in a 96-well culture plate and allow them to adhere overnight.



- Treat cells with a serial dilution of **JET-209** or vehicle (DMSO) for the desired time (e.g., 4 hours).
- Lyse the cells directly in the wells with lysis buffer.
- Transfer the cell lysates to a 384-well OptiPlate.
- Add the AlphaLISA Acceptor beads and the biotinylated antibody to each well.
- Incubate for 60 minutes at room temperature in the dark.
- Add the Streptavidin-coated Donor beads.
- Incubate for 30-60 minutes at room temperature in the dark.
- Read the plate on an AlphaLISA-compatible reader.
- Plot the AlphaLISA signal against the **JET-209** concentration to determine the DC50 value.

## Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of **JET-209** to CBP/p300 in a cellular context by measuring changes in protein thermal stability.

#### Materials:

- Cells of interest
- JET-209
- PBS with protease inhibitors
- PCR tubes
- Thermal cycler
- Lysis buffer for Western blotting



- SDS-PAGE and Western blotting reagents
- Primary antibodies against CBP, p300, and a loading control (e.g., GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescence substrate

#### Procedure:

- Treat cultured cells with JET-209 or vehicle (DMSO) for 1-2 hours.
- Harvest the cells and resuspend them in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
- Lyse the cells by freeze-thaw cycles or sonication.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the soluble protein fractions by Western blotting using antibodies against CBP, p300, and a loading control.
- Quantify the band intensities and plot the normalized intensity of soluble CBP/p300 against
  the temperature. A shift in the melting curve to a higher temperature in the presence of **JET-**209 indicates target engagement.

# Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for MYC and MYB Gene Expression

Objective: To measure the effect of **JET-209**-mediated CBP/p300 degradation on the mRNA levels of target genes MYC and MYB.



#### Materials:

- Cells of interest (e.g., RS4;11)
- JET-209
- RNA extraction kit
- cDNA synthesis kit
- gPCR master mix (e.g., SYBR Green)
- Primers for MYC, MYB, and a housekeeping gene (e.g., GAPDH or ACTB)
- RT-qPCR instrument

#### Procedure:

- Treat cells with **JET-209** or vehicle (DMSO) for a specified time (e.g., 8 hours)[2].
- Extract total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for MYC, MYB, and the housekeeping gene.
- Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in JET-209-treated cells compared to vehicle-treated cells.

## Conclusion

**JET-209** is a powerful chemical tool for elucidating the diverse functions of CBP and p300 in normal physiology and disease. The protocols outlined in these application notes provide a robust framework for researchers to investigate the mechanism of action of **JET-209** and its downstream biological consequences. By combining biochemical, cellular, and in vivo approaches, a comprehensive understanding of the therapeutic potential of CBP/p300 degradation can be achieved.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CBP/p300 are bimodal regulators of Wnt signaling | The EMBO Journal [link.springer.com]
- 2. mdpi.com [mdpi.com]
- 3. CBP/p300 are bimodal regulators of Wnt signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying CBP/p300 Function Using JET-209]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379951#jet-209-for-studying-cbp-p300-function]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com